molecular formula C5H5F3N2O B033877 4-Methyl-5-(trifluoromethyl)isoxazol-3-amine CAS No. 110234-47-4

4-Methyl-5-(trifluoromethyl)isoxazol-3-amine

Cat. No.: B033877
CAS No.: 110234-47-4
M. Wt: 166.1 g/mol
InChI Key: CJPRNGXVNAWSPF-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitro-5-(trifluoromethyl)isoxazole with reducing agents to yield the desired amine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and yield. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)isoxazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors,

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-2-3(5(6,7)8)11-10-4(2)9/h1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPRNGXVNAWSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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